BenchChemオンラインストアへようこそ!

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride

M4 muscarinic receptor spirocyclic scaffold structure-activity relationship

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride (CAS 2445792-60-7, molecular formula C7H12ClNO3, molecular weight 193.63 g/mol) is a heterocyclic spirocyclic compound featuring a nitrogen-containing azetidine ring fused to an oxygen-containing tetrahydrofuran (THF) ring at a single quaternary spiro carbon, bearing a carboxylic acid at the 6-position and isolated as the hydrochloride salt. This compound belongs to the broader 5-oxa-2-azaspiro[3.4]octane class, a scaffold specifically designed by the Carreira group and F.

Molecular Formula C7H12ClNO3
Molecular Weight 193.63
CAS No. 2445792-60-7
Cat. No. B2713249
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride
CAS2445792-60-7
Molecular FormulaC7H12ClNO3
Molecular Weight193.63
Structural Identifiers
SMILESC1CC2(CNC2)OC1C(=O)O.Cl
InChIInChI=1S/C7H11NO3.ClH/c9-6(10)5-1-2-7(11-5)3-8-4-7;/h5,8H,1-4H2,(H,9,10);1H
InChIKeyMEXOUYJVLSJXNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride (CAS 2445792-60-7): A Configurationally Defined Spirocyclic Building Block for CNS Drug Discovery


5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride (CAS 2445792-60-7, molecular formula C7H12ClNO3, molecular weight 193.63 g/mol) is a heterocyclic spirocyclic compound featuring a nitrogen-containing azetidine ring fused to an oxygen-containing tetrahydrofuran (THF) ring at a single quaternary spiro carbon, bearing a carboxylic acid at the 6-position and isolated as the hydrochloride salt . This compound belongs to the broader 5-oxa-2-azaspiro[3.4]octane class, a scaffold specifically designed by the Carreira group and F. Hoffmann-La Roche to expand the palette of multifunctional, three-dimensional modules available to medicinal chemists for drug discovery [1]. The free base forms and protected variants of this scaffold have been extensively utilized by Novartis AG and other pharmaceutical research organizations as key intermediates in the synthesis of selective muscarinic M4 receptor agonists for the potential treatment of psychosis, cognitive dysfunction, and substance use disorders [2].

Why Generic Substitution of 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride with Close Spirocyclic Analogs Fails in M4 Agonist Programs


Within the azaspiro[3.4]octane family, subtle structural variations drive profound differences in biological activity and physicochemical properties. Direct matched-pair comparisons by the Novartis/ETH Zurich collaborative team have demonstrated that replacing the 5-oxa (THF) spirocyclic core with a carbocyclic (all-carbon) analog reduces M4 muscarinic receptor agonist potency by approximately 50-fold [1]. Furthermore, the position of the carboxylic acid handle (6-position vs. 1-, 8-, or other positional isomers) dictates the exit vector geometry that controls downstream derivatization and target engagement [2]. The hydrochloride salt form of this specific compound confers aqueous solubility advantages over the free base or other salt forms (e.g., hemioxalate), which is critical for reproducible solution-phase chemistry in multi-step synthetic sequences. Simply substituting a regioisomeric carboxylic acid or a non-salt form introduces uncontrolled variability in reaction kinetics, intermediate stability, and ultimately the biological profile of the final elaborated ligand.

Quantitative Differentiation Evidence for 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride Against Closest Comparators


M4 Receptor Agonist Potency: THF Spirocyclic Core Is ~50-Fold Less Potent Than Carbocyclic Analog, Yet Retains Target Selectivity

In a direct matched-pair comparison of advanced M4 agonist intermediates, the THF-containing 5-oxa-2-azaspiro[3.4]octane spirocycles (compounds 46–48) were found to be approximately 50-fold less active at the M4 muscarinic receptor than their carbocyclic (all-carbon 2-azaspiro[3.4]octane) counterparts bearing identical amide substituents [1]. Despite this potency reduction, the THF spirocycles retained selectivity for M4 over M2, M3, and M5 receptors, with residual partial agonist activity at M1 [1]. This quantitative potency-selectivity trade-off defines the distinct pharmacological space occupied by the 5-oxa scaffold and directly informs the design of ligands with tailored muscarinic receptor subtype selectivity profiles.

M4 muscarinic receptor spirocyclic scaffold structure-activity relationship

Carboxylic Acid Position: The 6-Carboxylic Acid Exit Vector Enables Distinct Downstream Derivatization Topology

The Carreira group designed the thia/oxa-azaspiro[3.4]octane scaffold family with variable exit vectors to provide medicinal chemists with topologically distinct functional group positioning [1]. Among the 5-oxa-2-azaspiro[3.4]octane congeners, the carboxylic acid at the 6-position provides a specific exit vector that is chemically and topologically distinct from the 8-carboxylic acid regioisomer (e.g., (8S)-6-oxa-2-azaspiro[3.4]octane-8-carboxylic acid, CAS 2306254-92-0) and the 1-carboxylic acid analog (e.g., 2-azaspiro[3.4]octane-1-carboxylic acid) [2]. The 6-position carboxylic acid projects from the THF ring in a spatial orientation that differs from the 8-position isomer, which projects from the azetidine ring, creating distinct trajectories for amide bond formation and subsequent target engagement.

spirocyclic building block exit vector geometry medicinal chemistry

Hydrochloride Salt Form Provides Differentiated Aqueous Solubility vs. Free Base and Alternative Salt Forms

5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid is available as the hydrochloride salt (CAS 2445792-60-7, MW 193.63), which is distinguished from the free base form and other salt variants such as the hemioxalate (CAS 1523618-29-2, MW 316.35) . The hydrochloride salt is the preferred form for aqueous-phase synthetic manipulations in multi-step sequences, as the hydrochloride counterion provides superior aqueous solubility compared to the free base, without introducing the additional molecular complexity and mass of the hemioxalate counterion. The hydrochloride salt has been specifically utilized in the Novartis M4 agonist synthetic route for reproducible solution-phase chemistry [1].

aqueous solubility salt selection synthetic intermediate handling

Spirocyclic Architecture Confers Conformational Rigidity with Zero Rotatable Bonds, Differentiating from Linear Amino Acid Building Blocks

Computed physicochemical properties for the 5-oxa-2-azaspiro[3.4]octane core (PubChem CID 86280355) reveal zero rotatable bonds (Rotatable Bond Count = 0), a topological polar surface area of 21.3 Ų, and a defined three-dimensional spirocyclic architecture [1]. In contrast, acyclic amino acid building blocks bearing carboxylic acid and amine functionalities (e.g., 6-aminohexanoic acid) possess multiple rotatable bonds and lack the conformational pre-organization inherent to the spirocyclic scaffold. This rigidity, documented in the Carreira group's foundational work, is specifically designed to promote target selectivity by reducing the entropic penalty of binding and limiting the conformational space accessible to derived ligands [2].

conformational restriction spirocyclic scaffold drug-likeness

Optimal Research and Industrial Application Scenarios for 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid hydrochloride Based on Quantitative Evidence


Synthesis of Selective M4 Muscarinic Agonists Requiring Defined M4-over-M2/M3 Selectivity Windows

This compound is optimally deployed as the key spirocyclic building block in the synthesis of M4-preferring muscarinic agonists where the 50-fold potency reduction of the 5-oxa scaffold (relative to carbocyclic analogs) is an intentional design element to achieve a specific selectivity profile. The Novartis M4 agonist program explicitly utilizes 5-oxa-2-azaspiro[3.4]octane intermediates, with the carboxylic acid at the 6-position serving as a functional handle for amide coupling to introduce diverse substituents [1]. Researchers seeking M4 agonists with attenuated M1 partial agonism and minimal M2/M3 activation should specifically procure this building block rather than the more potent but less selective carbocyclic 2-azaspiro[3.4]octane analogs [2].

Multi-Step Enantioselective Synthetic Routes Requiring Aqueous-Phase Compatible Intermediates

The hydrochloride salt form of this compound is specifically suited for the aqueous and protic solvent conditions encountered in multi-step synthetic sequences, including the transaminase-catalyzed chiral amine installation reported by the Novartis team [1]. The hydrochloride salt provides reliable solubility in the aqueous buffer systems used in biocatalytic transformations, unlike the free base form which may precipitate or exhibit pH-dependent solubility issues. The biocatalytic route to chiral 5-oxa-2-azaspiro[3.4]octane amines, which achieves >99% enantiomeric excess using enzymes such as ATA412, represents the state-of-the-art for accessing enantiopure building blocks from this scaffold class [2].

Structure-Activity Relationship (SAR) Studies Exploring Exit Vector Topology in Spirocyclic Ligand Series

Medicinal chemistry teams conducting systematic SAR exploration of spirocyclic ligand series should employ this building block to access the specific exit vector geometry provided by the 6-position carboxylic acid. The Carreira group's design principle established that different exit vectors on the azaspiro[3.4]octane scaffold lead to distinct molecular topologies that discriminate among biological targets [1]. This compound enables amide bond formation that projects substituents from the THF ring at a trajectory distinct from that of the 8-carboxylic acid regioisomer (which projects from the azetidine ring) or the 1-carboxylic acid analog, allowing chemists to systematically map the spatial requirements for target engagement [2].

Quote Request

Request a Quote for 5-Oxa-2-azaspiro[3.4]octane-6-carboxylic acid;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.